
L-Aspartic acid zinc salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc L-aspartate is a chelated form of zinc, where zinc is bound to the amino acid aspartic acid. This compound is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .
准备方法
Synthetic Routes and Reaction Conditions: Zinc L-aspartate can be synthesized by reacting zinc oxide or zinc carbonate with L-aspartic acid in an aqueous solution. The reaction typically occurs under mild heating and stirring conditions to ensure complete dissolution and reaction of the components. The resulting solution is then filtered and evaporated to obtain zinc L-aspartate as a white crystalline powder .
Industrial Production Methods: In industrial settings, the production of zinc L-aspartate involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography to ensure the purity of the final product. The compound is usually packed in paper drums with poly bags to protect it from damage during shipment .
Types of Reactions:
Oxidation and Reduction: Zinc L-aspartate can undergo redox reactions, where zinc can be oxidized or reduced depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution Reactions: These reactions typically require the presence of other metal salts and may occur in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized forms of zinc.
Reduction: Metallic zinc or reduced zinc compounds.
Substitution: New metal-aspartate complexes depending on the substituting metal ion.
科学研究应用
Zinc L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc in coordination chemistry.
Biology: Zinc L-aspartate is studied for its role in enzyme function and protein synthesis.
Industry: It is used in the formulation of dietary supplements and in the production of fortified foods.
作用机制
Zinc L-aspartate exerts its effects primarily through the delivery of zinc ions to the body. Zinc is a cofactor for numerous enzymes and is involved in various biochemical pathways. The compound enhances immune function, supports protein synthesis, and promotes cell division. Zinc L-aspartate has been shown to modulate T cell activation and cytokine production, making it a potential therapeutic agent for autoimmune diseases .
相似化合物的比较
- Magnesium aspartate
- Potassium aspartate
- Calcium aspartate
- Copper aspartate
Comparison: Zinc L-aspartate is unique in its ability to deliver zinc ions effectively to the body. While other aspartate compounds deliver different metal ions, zinc L-aspartate is specifically used to address zinc deficiencies and support immune function. Its bioavailability and effectiveness in delivering zinc make it a preferred choice for dietary supplements .
属性
IUPAC Name |
zinc;2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZNRDIGZRGLV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[1-[8-Fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one](/img/structure/B13392093.png)
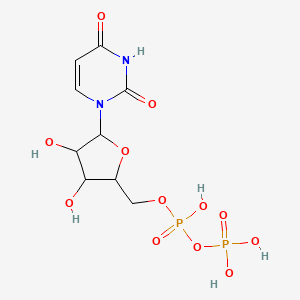

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
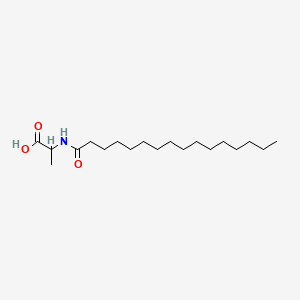
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)
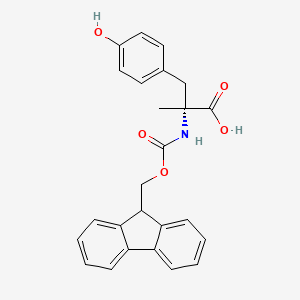
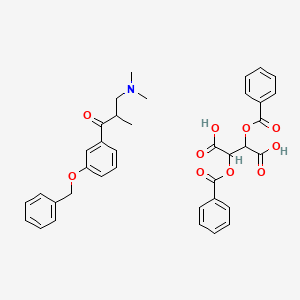
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)

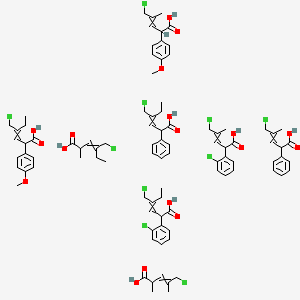
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)
